molecular formula C15H23NO B1464928 {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol CAS No. 1459226-67-5

{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B1464928
CAS No.: 1459226-67-5
M. Wt: 233.35 g/mol
InChI Key: JZTCAYJHQGDJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is a chemical compound with the molecular formula C15H23NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol typically involves the reaction of 3,4-dimethylbenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Piperidine: A simpler structure with similar amine functionality.

    3,4-Dimethylbenzyl alcohol: Shares the aromatic ring and hydroxyl group but lacks the piperidine moiety.

    N-Methylpiperidine: Similar piperidine ring but with a methyl group instead of the benzyl group.

Uniqueness: {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol is unique due to its combination of the piperidine ring and the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-5-6-14(8-13(12)2)9-16-7-3-4-15(10-16)11-17/h5-6,8,15,17H,3-4,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTCAYJHQGDJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.